aspulvinone E(1-)
Description
Origin and Classification as a Fungal Metabolite
Aspulvinone E is a naturally occurring compound predominantly isolated from various fungal species, most notably from the genus Aspergillus. nih.govebi.ac.ukvulcanchem.com It has been identified in species such as Aspergillus terreus and Aspergillus flavipes. nih.gov Classified as a fungal metabolite, it belongs to the broader class of polyketides, which are synthesized through the condensation of acetyl-CoA and malonyl-CoA units. Specifically, it is a member of the pulvinone family, characterized by a 4-hydroxy-3-phenyl-furan-2(5H)-one core structure. wikipedia.org The chemical structure of aspulvinone E is (5Z)-4-hydroxy-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one. nih.govvulcanchem.com Its discovery and characterization have been significant in the field of mycology and natural product chemistry, revealing the biosynthetic capabilities of these microorganisms. npatlas.org
Table 1: General Properties of Aspulvinone E
| Property | Value |
|---|---|
| Molecular Formula | C17H12O5 |
| Molecular Weight | 296.27 g/mol nih.gov |
| IUPAC Name | (5Z)-4-hydroxy-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one nih.gov |
| CAS Number | 49637-60-7 nih.gov |
| Natural Sources | Aspergillus terreus, Aspergillus flavipes nih.gov |
Significance as a Precursor in Diverse Secondary Metabolic Pathways
One of the most remarkable aspects of aspulvinone E is its role as a metabolic intermediate, serving as a branching point for the biosynthesis of different secondary metabolites. nih.govosti.gov In Aspergillus terreus, aspulvinone E is synthesized by two distinct nonribosomal peptide synthetase (NRPS)-like enzymes, encoded by the genes apvA and atmelA. nih.govosti.govresearchgate.net This spatial regulation of its synthesis dictates its subsequent metabolic fate.
When produced by the enzyme encoded by apvA in the fungal hyphae, aspulvinone E is channeled into the aspulvinone pathway. nih.govresearchgate.net This pathway involves further modifications, such as prenylation by a trans-prenyltransferase, leading to the formation of a variety of other aspulvinone derivatives. nih.gov
Conversely, when synthesized by the enzyme encoded by atmelA in the conidia (asexual spores), aspulvinone E serves as the precursor for the biosynthesis of a novel type of melanin (B1238610), termed Asp-melanin. uniprot.orgnih.govmdpi.com This pigment is crucial for protecting the conidia from environmental stressors like UV radiation. uniprot.orgnih.gov The tyrosinase TyrP acts on aspulvinone E to initiate its polymerization into this protective melanin. uniprot.orgnih.gov This dual role of aspulvinone E underscores a unique instance in secondary metabolism where the tissue-specific production of a single precursor directs it into two distinct biosynthetic pathways, resulting in compounds with different biological functions. nih.govosti.gov
Table 2: Biosynthetic Pathways Originating from Aspulvinone E
| Pathway | Synthesizing Enzyme (Gene) | Fungal Tissue | End Products | Function |
|---|---|---|---|---|
| Aspulvinone Biosynthesis | ApvA (apvA) | Hyphae | Various aspulvinone derivatives nih.govresearchgate.net | Varied biological activities |
Contextualization within the Aspulvinone Family of Natural Products
Aspulvinone E is a member of the broader aspulvinone family, a class of fungal pigments characterized by a pulvinone core structure. wikipedia.orgontosight.ai This family encompasses a range of derivatives that are structurally related to aspulvinone E, often differing by the presence of additional hydroxyl or prenyl groups on the phenyl rings. researchgate.net For instance, other members of this family include aspulvinone A, B, G, and O. researchgate.netcaymanchem.com
The shared biosynthetic origin from the pulvinone framework highlights the modularity and evolutionary diversification of fungal metabolic pathways. eie.gr The various aspulvinone compounds have been reported to exhibit a range of biological activities, although this article focuses solely on the chemical nature of aspulvinone E(1-). The study of the aspulvinone family provides insights into the chemical diversity generated by fungi and the enzymatic machinery responsible for this diversification.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H11O5- |
|---|---|
Molecular Weight |
295.26 g/mol |
IUPAC Name |
(2Z)-4-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-5-oxofuran-3-olate |
InChI |
InChI=1S/C17H12O5/c18-12-5-1-10(2-6-12)9-14-16(20)15(17(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-20H/p-1/b14-9- |
InChI Key |
BNNVVTQUWNGKPH-ZROIWOOFSA-M |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C3=CC=C(C=C3)O)[O-])O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=CC=C(C=C3)O)[O-])O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms of Aspulvinone E 1
Producing Microorganisms and Strains
Aspulvinone E has been isolated from several fungal species, most notably from different strains of Aspergillus terreus, including those found in both terrestrial and marine environments. ebi.ac.ukvulcanchem.com
Aspergillus terreus is the most well-documented producer of aspulvinone E. vulcanchem.com Research has identified multiple strains capable of its synthesis. For instance, the A. terreus strain NIH 2624 is a known producer where the genetic and enzymatic pathways for aspulvinone biosynthesis have been extensively studied. rsc.orgresearchgate.net In this fungus, aspulvinone E serves as a crucial intermediate for two separate metabolic pathways: the production of other aspulvinone variants in the hyphae and the synthesis of a unique conidial pigment in the spores. rsc.org Another related species, Aspergillus flavipes, has also been reported to produce aspulvinone E. vulcanchem.com
The compound is also classified as a marine metabolite, having been isolated from fungi in marine ecosystems. ebi.ac.ukebi.ac.uk A specific strain, Aspergillus terreus Gwq-48, derived from mangrove rhizosphere soil, has been identified as a producer of aspulvinone E. ebi.ac.ukresearchgate.netnih.gov Another example is Aspergillus terreus SCSGAF0162, which was isolated from gorgonian corals in the South China Sea. nih.gov The production of aspulvinone E by these marine-derived fungi is part of their secondary metabolism, which may confer ecological advantages. vulcanchem.com
Table 1: Selected Microorganisms Producing Aspulvinone E(1-)
| Microorganism | Strain | Environment |
|---|---|---|
| Aspergillus terreus | NIH 2624 | Terrestrial |
| Aspergillus terreus | Gwq-48 | Marine (Mangrove Rhizosphere) ebi.ac.ukresearchgate.net |
| Aspergillus terreus | SCSGAF0162 | Marine (Gorgonian Coral) nih.gov |
Aspergillus terreus and Related Species
Enzymology of Aspulvinone E(1-) Formation
The formation of aspulvinone E is a multi-step enzymatic process. It begins with the synthesis of the core structure by a nonribosomal peptide synthase-like enzyme, followed by downstream modifications catalyzed by a tyrosinase, particularly in the pathway leading to melanin (B1238610).
The initial and core step in the biosynthesis of aspulvinone E is catalyzed by an unusual Nonribosomal Peptide Synthase-like (NRPS-like) enzyme. nih.gov In Aspergillus terreus, two distinct NRPS-like genes, atmelA and apvA, have been shown to encode proteins that both synthesize aspulvinone E. rsc.org
The protein encoded by atmelA, named MelA or AtmelA, is primarily involved in the production of aspulvinone E that is destined for pigment synthesis in the fungal conidia (spores). rsc.orgnih.govfrontiersin.org Deletion of the atmelA gene results in an albino mutant, confirming its role in conidial melanin production. rsc.orgfrontiersin.orgscispace.com
In parallel, the apvA gene product synthesizes the same compound, aspulvinone E, but this occurs in the hyphae (the main vegetative structures of the fungus). rsc.org This spatially distinct production directs aspulvinone E into a different pathway where it is further modified by other enzymes, such as prenyltransferases, to generate a variety of other aspulvinone derivatives. rsc.org This spatial regulation, where two different genes produce the same precursor in different cellular compartments for distinct metabolic fates, represents a sophisticated mechanism for generating metabolite diversity. rsc.org
The biosynthesis of aspulvinone E by the NRPS-like enzyme MelA begins with the substrate 4-hydroxyphenylpyruvate (4-HPP). uniprot.orgmdpi.commdpi.com This precursor originates from the shikimate pathway. rsc.orgresearchgate.net The MelA enzyme catalyzes the condensation of two molecules of 4-hydroxyphenylpyruvate to form the aspulvinone E scaffold. uniprot.orgnih.gov
Following its synthesis by MelA in the conidia, aspulvinone E serves as a substrate for a tyrosinase enzyme, known as TyrP or AtmelB (encoded by the tyrP or atmelB gene). rsc.orgnih.govuniprot.orgmdpi.com Tyrosinases are copper-containing enzymes that typically catalyze the oxidation of phenols. dergipark.org.trmdpi.com
In this specific pathway, TyrP performs hydroxylations on both of the aromatic rings of the aspulvinone E molecule. uniprot.org This hydroxylation "activates" the molecule for polymerization. nih.govworktribe.com The resulting product is highly unstable and undergoes spontaneous auto-polymerization to form a cinnamon-brown pigment known as Asp-melanin, which protects the conidia from environmental stressors like UV light. nih.govuniprot.orgnih.govworktribe.com This pathway is considered non-canonical because it diverges from the typical dihydroxynaphthalene (DHN)-melanin pathway found in many other Aspergillus species. nih.govworktribe.com
Table 2: Key Enzymes in Aspulvinone E(1-) Biosynthesis
| Enzyme | Gene | Organism | Function | Substrate | Product |
|---|---|---|---|---|---|
| Aspulvinone E synthetase | melA (atmelA) | Aspergillus terreus | Synthesizes the core aspulvinone E structure. nih.govuniprot.org | 4-hydroxyphenylpyruvate uniprot.orgmdpi.com | Aspulvinone E uniprot.org |
| Aspulvinone E synthetase | apvA | Aspergillus terreus | Synthesizes aspulvinone E in hyphae for other aspulvinone derivatives. rsc.org | 4-hydroxyphenylpyruvate rsc.org | Aspulvinone E rsc.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-hydroxyphenylpyruvate |
| Asp-melanin |
| Aspulvinone E |
| Dihydroxynaphthalene-melanin |
| l-DOPA |
| Pulvic acid |
| Isoaspulvinone E |
| Acetylaranotin |
| Butyrolactones |
| Territram |
| Lovastatin |
| Mevinolinic acid |
| 3α-Hydroxy-3,5-dihydromonacolin L acid |
| 4a,5-dihydromevinolinic acid |
| 4a,5-dihydromonacolin L acid |
| (+)-Erdin |
| (+)-Geodin |
| Demethylasterric acid |
| Asterric acid |
| Desmethylsulochrin |
| Sulochrin |
| Dihydroisoflavipucine |
| Terrein |
| Terreic acid |
| Asperfuranone |
| Terretonin |
| 10,11-dehydrocurvularin |
| Asterriquinones |
| Flaviolin |
| Arisugacin A |
| Isobutyrolactone II |
| Aspernolide A |
| 11a-dehydroxyisoterreulactone A |
| Atromentin |
| Uscandidusin A/B |
| Aspulvinone H |
| Ascocorynin |
| Involutin |
Role of Tyrosinase (TyrP/AtmelB) in Downstream Modifications
Activation for Polymerization into Asp-melanin
Aspulvinone E is a key intermediate in a non-canonical melanin biosynthesis pathway in the fungus Aspergillus terreus. nih.govworktribe.com This novel pigment, termed Asp-melanin, is distinct from the more common dihydroxynaphthalene (DHN)-melanin. nih.gov The biosynthesis of Asp-melanin begins with the production of aspulvinone E from 4-hydroxyphenylpyruvate by a non-ribosomal peptide synthetase (NRPS)-like enzyme called MelA. nih.govmdpi.com
The subsequent and critical step of activating aspulvinone E for polymerization is catalyzed by a tyrosinase, TyrP. nih.govworktribe.commdpi.com This enzyme carries out the hydroxylation of the aromatic rings of aspulvinone E. uniprot.org The resulting hydroxylated product is highly unstable and reactive, leading to spontaneous auto-polymerization into the final Asp-melanin pigment. mdpi.comuniprot.org This process highlights a unique strategy for melanin formation, where an NRPS-like product serves as the direct substrate for polymerization. researchgate.net
Genetic Basis of Aspulvinone E(1-) Biosynthesis
The production of aspulvinone E(1-) is rooted in a complex genetic framework characterized by distinct biosynthetic gene clusters (BGCs), gene duplication events, and precise spatial regulation of gene expression.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized into co-located and co-regulated units known as biosynthetic gene clusters (BGCs). researchgate.net In Aspergillus terreus, two distinct NRPS-like genes, atmelA and apvA, have been identified through heterologous expression studies to be responsible for the synthesis of the same compound, aspulvinone E. researchgate.netresearchgate.netosti.gov
The apvA gene is part of a cluster responsible for the production of various aspulvinone derivatives. researchgate.netrsc.org Targeted deletion of apvA leads to the cessation of aspulvinone production, confirming its role as the core synthase for the aspulvinone backbone. researchgate.net Conversely, the atmelA gene is involved in the biosynthesis of the brown conidial pigment, Asp-melanin. researchgate.netrsc.org Deletion of atmelA results in an albino phenotype but does not affect the synthesis of other aspulvinone compounds. rsc.org These findings reveal that while both genes produce the identical precursor, aspulvinone E, they are embedded in pathways leading to functionally distinct molecules. researchgate.netrsc.org
| Gene | Encoded Protein | Function | Organism |
| apvA | ApvA (NRPS-like) | Synthesizes aspulvinone E for aspulvinone variants. researchgate.netrsc.org | Aspergillus terreus |
| atmelA | AtmelA (NRPS-like) | Synthesizes aspulvinone E for Asp-melanin. researchgate.netrsc.org | Aspergillus terreus |
| atmelB / tyrP | AtmelB / TyrP (Tyrosinase) | Activates aspulvinone E for polymerization. nih.govrsc.org | Aspergillus terreus |
| abpB | AbpB (trans-prenyltransferase) | Prenylates aspulvinone E to form aspulvinone variants. researchgate.netrsc.org | Aspergillus terreus |
Gene Duplication and Ancestral Gene Relationships (e.g., apvA and atmelA)
Comparative genomic analyses suggest that the two genes responsible for aspulvinone E synthesis, apvA and atmelA, likely share a common ancestral gene. researchgate.netosti.govrhea-db.org It is hypothesized that the apvA gene arose from a duplication of this ancestral gene. researchgate.net This duplication event provided the raw genetic material for the evolution of a new metabolic pathway.
Interestingly, the apvA gene is situated in a highly conserved genomic region in Aspergillus species, surrounded by genes that code for essential proteins. researchgate.netosti.gov This genomic context suggests that the duplication and subsequent neofunctionalization of the ancestral gene to create apvA was a significant evolutionary event, allowing for the production of a new class of secondary metabolites while the original gene, atmelA, retained its function in pigment formation.
Spatial Regulation of Gene Expression and Metabolite Diversification
A key aspect of the aspulvinone E story is the spatial separation of its biosynthesis and subsequent modification, which is a novel mechanism for generating metabolite diversity from a single precursor. researchgate.netosti.gov This spatial control is achieved through the tissue-specific expression of the apvA and atmelA genes, likely governed by their distinct promoters. researchgate.netosti.gov
The expression of the apvA gene is driven by its promoter specifically within the fungal hyphae. rsc.orgrsc.org In this cellular compartment, the produced aspulvinone E is acted upon by other enzymes within the apv gene cluster, such as the trans-prenyltransferase AbpB, to generate a variety of prenylated aspulvinone derivatives. researchgate.netrsc.org Tissue-specific extraction experiments have confirmed that aspulvinone E produced by ApvA, and its derivatives, are found specifically in the hyphal fraction of the fungus. rsc.org
In contrast, the atmelA promoter directs the expression of this gene specifically in the conidia (spores) of the fungus. researchgate.netrsc.orgrsc.org The aspulvinone E synthesized in the conidia is then utilized by the tyrosinase AtmelB (TyrP) to produce Asp-melanin, the pigment that gives the conidia their characteristic brown color and provides protection against environmental stresses like UV light. nih.govworktribe.comrsc.org Extraction of conidia has shown the accumulation of aspulvinone E only in strains where its further conversion to melanin is blocked, confirming its conidia-specific production by AtmelA. rsc.org This differential expression ensures that the same precursor molecule is channeled into two separate metabolic pathways, leading to compounds with distinct biological functions in different fungal tissues. researchgate.netosti.gov
| Gene | Fungal Tissue | Resulting Metabolite |
| apvA | Hyphae rsc.orgrsc.org | Aspulvinone variants rsc.org |
| atmelA | Conidia rsc.orgrsc.org | Asp-melanin rsc.org |
Hyphae-Specific Production via apvA for Aspulvinone Variants
Metabolic Engineering Approaches
Metabolic engineering provides powerful strategies to elucidate and manipulate the biosynthetic pathways of natural products like aspulvinone E. By transferring the genetic blueprints of these pathways into well-characterized host organisms, researchers can uncover the function of specific genes, increase production yields, and generate novel chemical structures.
The elucidation of the genetic basis for aspulvinone E biosynthesis has been significantly advanced through the use of heterologous expression systems. acs.org These systems involve transferring biosynthetic genes from the native producer organism, which may be difficult to cultivate or genetically manipulate, into a more tractable host. Fungi from the genus Aspergillus, such as Aspergillus oryzae and Aspergillus nidulans, are frequently used as robust platforms for this purpose. acs.orgauckland.ac.nzresearchgate.net
A pivotal breakthrough in understanding aspulvinone E synthesis came from the heterologous expression of genes from Aspergillus terreus. researchgate.net Research demonstrated that two distinct Non-Ribosomal Peptide Synthetase (NRPS)-like enzymes, encoded by the genes atmelA and apvA, are both capable of producing aspulvinone E. researchgate.net To confirm the function of these genes, the atmelA gene was expressed in Aspergillus niger using the ATNT system, a tetracycline-inducible expression platform. nih.gov The induction of gene expression led to the successful biosynthesis of aspulvinone E and its stereoisomer, isoaspulvinone E, unequivocally linking the gene to the product. nih.gov
These host systems not only confirm the function of core enzymes but also allow for combinatorial biosynthesis approaches, such as domain swapping. nih.gov For instance, the adenylation (A) domain of the aspulvinone E synthase ApvA has been swapped with domains from other NRPS-like enzymes, leading to the production of new compounds. researchgate.netrsc.org Such experiments, conducted in hosts like A. nidulans, underscore the utility of heterologous expression for both pathway elucidation and the engineered production of novel molecules. researchgate.netrsc.org
Table 1: Heterologous Expression for Aspulvinone E Biosynthesis Elucidation
| Feature | Description | Reference(s) |
|---|---|---|
| Native Producer | Aspergillus terreus | researchgate.net |
| Host Organism | Aspergillus niger | nih.gov |
| Expressed Gene | melA (atmelA) | researchgate.netnih.gov |
| Expression System | ATNT System (Tetracycline-inducible) | nih.gov |
| Confirmed Products | Aspulvinone E, Isoaspulvinone E | nih.gov |
Precursor-directed biosynthesis and mutasynthesis are established techniques for generating novel analogues of natural products. rsc.org The strategy involves feeding structural analogues of a natural precursor to a microbial culture. rsc.org If the biosynthetic enzymes exhibit substrate flexibility, they can incorporate the unnatural precursor, leading to the formation of a modified final product. rsc.org Mutasynthesis is a variation where the biosynthesis of the native precursor is first disrupted by genetic mutation, which prevents competition and can increase the yield of the novel analogue. rsc.org
The biosynthesis of aspulvinone E originates from the shikimate pathway, which produces the aromatic amino acids L-phenylalanine and L-tyrosine that serve as the initial building blocks. auckland.ac.nz Theoretically, by feeding hydroxylated versions of these precursors or their downstream intermediate, phenylpyruvic acid, to an A. terreus culture or a heterologous host expressing the aspulvinone E synthase, it may be possible to generate hydroxylated analogues of the final compound.
While specific documented examples of applying precursor-directed mutasynthesis to produce hydroxylated analogues of aspulvinone E are not widely reported, the principle has been successfully demonstrated for other structurally related fungal metabolites. For example, this approach was used to create novel hydroxylated analogues of allantofuranone. acs.orgnih.gov In that research, biosynthetic genes were reconstituted in Aspergillus oryzae, and the engineered strain was used to produce new hydroxylated pathway intermediates and a new hydroxylated analogue of the final product. acs.orgnih.gov The success with related NRPS-like enzyme products provides a strong proof-of-concept for the potential application of this technique to diversify the structures of aspulvinones. acs.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Allantofuranone |
| Aspulvinone E |
| Isoaspulvinone E |
| L-phenylalanine |
| L-tyrosine |
Chemical Synthesis and Derivatization Strategies for Aspulvinone E 1
Total Synthesis Approaches for the Aspulvinone E(1-) Core
The construction of the central 5-arylidene-3-aryl-4-hydroxyfuran-2(5H)-one scaffold of aspulvinone E has been achieved through several distinct and innovative chemical strategies.
A notable strategy for the synthesis of naturally occurring pulvinones, including aspulvinone E, involves a multi-step sequence featuring a Heck coupling, transesterification, and a Dieckmann condensation. researchgate.netresearchgate.net This approach begins with phosphine-free Heck alkenylations of iodoarenes with trifluoroethyl 2-acetoxyacrylate, which stereoselectively produces trifluoroethyl (Z)-2-acetoxycinnamates. researchgate.net Following deacetylation, the resulting compounds are acylated with arylacetic acids to yield isomerically pure trifluoroethyl (Z)-2-(arylacetoxy)cinnamates. researchgate.net
These precursors are particularly effective substrates for Dieckmann condensations mediated by potassium tert-butoxide, furnishing pulvinones with a Z-configuration. researchgate.net The final step to obtain aspulvinone E involves the cleavage of aryl ether moieties from specific pulvinone precursors. researchgate.net This method provides a structured and controlled route to the synthesis of various aspulvinone derivatives. vdoc.pub
A mild, modular, and efficient method for the collective synthesis of aspulvinones involves the vinylogous aldol (B89426) condensation of substituted tetronic acids with various aldehydes. rsc.orgrsc.orgoutbreak.info This approach has been successfully used to synthesize nine natural aspulvinones, including aspulvinone E, with some being synthesized for the first time. rsc.orgoutbreak.infonih.gov The strategy is valued for its operational simplicity and broad substrate scope, allowing for the generation of a diverse library of aspulvinone-skeleton products. researchgate.netrsc.org The general reaction involves condensing a 3-aryl-tetronic acid with an aromatic aldehyde. rsc.orgresearchgate.net
Control over the geometry of the exocyclic double bond is a critical aspect of aspulvinone synthesis. In the vinylogous aldol condensation strategy, the choice of solvent plays a key role in determining the stereochemical outcome. rsc.orgnih.gov
Z-Configuration: Performing the condensation in acetonitrile (B52724) (MeCN) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) predominantly yields the Z-isomer. rsc.orgoutbreak.infonih.gov
E-Configuration: A mixture of Z/E isomers of the aspulvinone E precursor can be obtained when the reaction is conducted in isopropanol (B130326) (i-PrOH) under reflux conditions. rsc.orgnih.gov The desired E-configuration of aspulvinone E can then be successfully isolated following separation by HPLC. rsc.orgnih.gov
Table 1: Solvent Effects on Stereoselectivity in Vinylogous Aldol Condensation
| Solvent | Base | Predominant Configuration | Reference |
|---|---|---|---|
| Acetonitrile (MeCN) | DBU | Z | rsc.org, nih.gov |
| Isopropanol (i-PrOH) | DBU | Z/E Mixture | rsc.org, nih.gov |
An interesting alkoxy exchange mechanism was observed during the synthesis when alcohols like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) were used as solvents. rsc.orgrsc.orgoutbreak.info This phenomenon was found to occur at the starting material stage, prior to the condensation, effectively broadening the potential substrate scope. researchgate.net The use of methanol, for instance, resulted in a methylated product, while still favoring the Z-configuration. rsc.orgnih.gov This discovery provides an additional pathway for diversifying the structures of the synthesized aspulvinone analogues. nih.gov A plausible mechanism has been proposed that incorporates both the alkoxy exchange and the subsequent aldol condensation. nih.govresearchgate.net
The key steps in this process are:
Preparation of (Z)-5-arylidene-1,3-dioxolan-2,4-diones from the corresponding aromatic aldehydes. eie.gr
A tandem C-acylation-cyclization reaction of these activated precursors with the appropriate reagents to form the final pulvinone structure. eie.gr
This strategy offers a rapid and high-yielding route to aspulvinone E and its derivatives. eie.gr
Vinylogous Aldol Condensation of Substituted Tetronic Acids with Aldehydes
Stereoselective Control (Z/E Configurations)
Synthetic Analogues and Derivatives for Research
The development of synthetic strategies has enabled the creation of a wide array of aspulvinone analogues for research purposes, particularly for investigating their biological activities. rsc.orgresearchgate.net The modular nature of the vinylogous aldol condensation allows for extensive variation of both the tetronic acid and aldehyde components. rsc.orgresearchgate.net This has led to the synthesis of numerous derivatives, including:
A series of fully methylated and partially ethylated products. rsc.orgnih.gov
Analogues protected by benzyl (B1604629) groups. rsc.orgnih.gov
Derivatives synthesized from heterocyclic and alkyl aldehydes. rsc.orgnih.gov
Similarly, the Heck coupling/Dieckmann condensation route has been used to produce a variety of pulvinones by altering the aromatic groups. researchgate.net Research efforts are also focused on synthesizing more complex pulvinones to explore new compounds with potential antiviral activities. eie.gr Recently, novel aspulvinone analogues, named aspulvins A-H, were isolated from an endophytic fungus and, along with known aspulvinones, were studied for their inhibitory activity against SARS-CoV-2 main protease. nih.gov
Table 2: Examples of Synthesized Aspulvinone Analogues
| Synthesis Method | Type of Analogue | Key Feature | Reference |
|---|---|---|---|
| Vinylogous Aldol Condensation | Methylated/Ethylated Analogues | Variation of alkoxy groups via solvent choice. | rsc.org, nih.gov |
| Vinylogous Aldol Condensation | Heterocyclic Derivatives | Incorporation of heterocyclic aldehydes. | rsc.org, nih.gov |
| Heck/Dieckmann Condensation | Varied Pulvinones | Alteration of aryl substituents on both rings. | researchgate.net |
Modular Synthesis of Aspulvinone E(1-) Analogues
A key strategy for producing a variety of aspulvinone analogues, including aspulvinone E, involves a modular approach centered on the vinylogous aldol condensation of substituted tetronic acids with a diverse range of aldehydes. rsc.orgnih.gov This method provides a flexible and efficient route to different aspulvinone skeletons by simply varying the condensation partners. nih.gov
One such developed method demonstrates a broad substrate scope, enabling the synthesis of nine natural aspulvinones, six of which were synthesized for the first time. rsc.orgnih.gov The condensation predominantly yields Z-configuration products when acetonitrile (MeCN) is used as the solvent. nih.gov The modularity of this approach was showcased by condensing different substituted tetronic acids with various aromatic, hetero-cyclic, and alkyl aldehydes to produce a wide array of aspulvinone derivatives. rsc.orgnih.gov For instance, fully methylated and partially ethylated products were synthesized using methanol (MeOH) or ethanol (EtOH) as the solvent, while natural products protected by benzyl groups were prepared using MeCN. nih.gov
Another powerful modular synthesis was developed based on the highly stereoselective aldol condensation of diazotetronic acid with aldehydes. researchgate.net This reaction provides 5-arylidene diazotetronates, which can then undergo catalytic intermolecular C-H insertion reactions with various arenes. researchgate.net This sequence allows for the synthesis of several naturally occurring aspulvinones, including aspulvinone E, as well as novel synthetic analogues by varying the aldehyde and arene components. researchgate.net
The deprotection of protected precursors is a critical final step. For most O-benzyl protected compounds, deprotection is achieved using palladium on carbon (Pd/C) and hydrogen gas (H₂). nih.gov However, for substrates with sensitive functionalities, such as the prenyl double bond in the aspulvinone B precursor, alternative methods are required. In such cases, the Lewis acid boron trichloride (B1173362) (BCl₃) has been used successfully to cleave the ether bonds without hydrogenating the double bond. nih.govresearchgate.net
| Compound Name | Synthetic Strategy | Key Reactants | Reference |
|---|---|---|---|
| Aspulvinone A | Aldol Condensation & C-H Insertion | Diazotetronic acid, Aldehyde, Arene | researchgate.net |
| Aspulvinone B | Vinylogous Aldol Condensation | Substituted Tetronic Acid, Aldehyde | nih.gov |
| Aspulvinone C | Aldol Condensation & C-H Insertion | Diazotetronic acid, Aldehyde, Arene | researchgate.net |
| Aspulvinone D | Aldol Condensation & C-H Insertion | Diazotetronic acid, Aldehyde, Arene | researchgate.net |
| Aspulvinone E | Vinylogous Aldol Condensation | 4-(benzyloxy)-3-(4-(benzyloxy)phenyl)furan-2(5H)-one, 4-(benzyloxy)benzaldehyde (B125253) | rsc.orgnih.gov |
| Aspulvinone G | Aldol Condensation & C-H Insertion | Diazotetronic acid, Aldehyde, Arene | researchgate.net |
| Aspulvinone O | Vinylogous Aldol Condensation | Substituted Tetronic Acid, Aldehyde | nih.gov |
| Aspulvinone Q | Aldol Condensation & C-H Insertion | Diazotetronic acid, Aldehyde, Arene | researchgate.net |
Development of Economical and Mild Synthetic Protocols
Another efficient protocol was developed through the optimization of the vinylogous aldol condensation reaction. nih.govresearchgate.net Researchers systematically screened various solvents, bases, and temperatures to identify optimal conditions. researchgate.net The reaction between 4-(benzyloxy)-3-(4-(benzyloxy)phenyl)furan-2(5H)-one and 4-(benzyloxy)benzaldehyde was investigated thoroughly. researchgate.net While solvents like dichloromethane (B109758) (DCM) gave low yields, acetonitrile (MeCN) proved to be the most effective. researchgate.net Among the bases tested, including triethylamine (B128534) (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and potassium carbonate (K₂CO₃), DBU initially showed promise, but 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) ultimately gave a slightly better yield. researchgate.net The optimal temperature was found to be 30°C, as higher temperatures led to decreased yields. researchgate.net By extending the reaction time and adjusting reactant equivalents, the yield was further improved, providing a mild and efficient method for synthesizing the aspulvinone core. researchgate.net
Interestingly, the choice of alcohol as a solvent can lead to an alkoxy exchange, further diversifying the potential products. rsc.orgnih.gov When using isopropanol (i-PrOH), a mixture of Z/E isomers of the aspulvinone E precursor was formed, which allowed for the synthesis of E-configuration aspulvinones after separation by HPLC. rsc.orgnih.gov
| Parameter | Variation Tested | Optimal Condition | Key Finding |
|---|---|---|---|
| Solvent | MeCN, THF, DCM, MeOH, i-PrOH | MeCN | MeCN provided the best yield (initially 34% with DBU). researchgate.net |
| Base | DBU, Et₃N, DBN, DMAP, t-BuOK, NaOH, K₂CO₃ | DBN | DBN slightly increased the yield compared to other bases. researchgate.net |
| Temperature | 0°C, 30°C, 40°C, 65°C, 80°C | 30°C | Yield was highest at 30°C and decreased at higher or lower temperatures. researchgate.net |
| Reaction Time | 12h, 48h | 48h | Extending the reaction time from 12h to 48h improved the yield. researchgate.net |
A different synthetic approach involves a strategy of Heck coupling, transesterification, and Dieckmann condensation. researchgate.net This method was used to furnish Z-configured pulvinones, which could then be converted to various aspulvinones, including aspulvinone E, through the cleavage of aryl ether moieties. researchgate.net
Biological Activity Research and Molecular Mechanisms in Vitro and in Silico
Enzyme Inhibition Studies
Recent research has focused on the inhibitory effects of aspulvinone E on various enzymes, revealing its potential as a modulator of key biological processes. In vitro and in silico studies have provided significant insights into its mechanisms of action, particularly against alpha-glucosidase and luciferase.
Alpha-Glucosidase Inhibition
Aspulvinone E has been identified as a notable inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. Its ability to modulate this enzyme's activity has been a subject of detailed investigation.
In vitro assays have demonstrated that aspulvinone E possesses potent inhibitory activity against alpha-glucosidase. Studies have reported an IC50 value of 2.70 μM for aspulvinone E. nih.govresearchgate.net This potency is significantly higher than its trans-isomer, isoaspulvinone E, which exhibits an IC50 of 8.92 μM. nih.govresearchgate.net This difference highlights the structural importance of the double bond configuration for its inhibitory activity. The inhibitory potential of aspulvinone E has also been noted in broader screenings of secondary metabolites from Aspergillus terreus. researchgate.net
Table 1: Comparative α-Glucosidase Inhibitory Potency
| Compound | IC50 (μM) |
|---|---|
| Aspulvinone E | 2.70 nih.govresearchgate.net |
| Isoaspulvinone E | 8.92 nih.govresearchgate.net |
Kinetic studies have been conducted to understand the mechanism through which aspulvinone E inhibits alpha-glucosidase. These investigations have revealed that aspulvinone E functions as a mixed-type inhibitor. mdpi.com This mode of inhibition indicates that aspulvinone E can bind to both the free enzyme and the enzyme-substrate complex. Other related aspulvinone compounds have also been shown to exhibit mixed-type inhibition, suggesting this may be a common mechanism for this class of molecules. researchgate.netmdpi.com This interaction ultimately leads to a change in the enzyme's conformation. mdpi.com
In Vitro Inhibitory Potency and Comparative Analysis
Luciferase Inhibition (e.g., Firefly Luciferase)
Aspulvinone E belongs to a family of compounds that are recognized as potent inhibitors of firefly luciferase. fermatix.comnih.gov This inhibitory action is significant in the context of high-throughput screening assays where luciferase is a common reporter enzyme.
The inhibitory effects of the aspulvinone family are not uniform across all bioluminescent enzymes. Studies have shown that these compounds display a degree of specificity, with potent, submicromolar inhibition against luciferases related to the wild-type firefly luciferase (Photinus pyralis), such as FLuc and LmLuc. Their activity against a thermostable variant, UltraGlo luciferase, is comparatively lower. Furthermore, they show varied activity against unrelated luciferases like RLuc and VLuc, which utilize different substrates and mechanisms.
Table 2: Inhibitory Activity (IC50) of Aspulvinone E against Various Luciferases
| Luciferase Species | IC50 (μM) |
|---|---|
| FLuc (Photinus pyralis) | Data not specifically reported for Aspulvinone E, but related aspulvinones show submicromolar to low micromolar inhibition. |
| LmLuc (Luciola mingrelica) | Data not specifically reported for Aspulvinone E, but related aspulvinones show submicromolar to low micromolar inhibition. |
| UltraGlo | Data not specifically reported for Aspulvinone E, but related aspulvinones show lower activity. |
| RLuc (Renilla reniformis) | Data not specifically reported for Aspulvinone E, but related aspulvinones show varied activity. |
| VLuc (Vibrio harveyi) | Data not specifically reported for Aspulvinone E, but related aspulvinones show varied activity. |
The molecular interactions underpinning the inhibition of luciferase by aspulvinones have been explored through structural studies. While a co-crystal structure specifically for aspulvinone E with luciferase is not detailed, analysis of the complex with a related compound, aspulvinone J-CR, provides valuable insights. For the aspulvinone class, it has been observed that the inhibitor can occupy both the luciferin (B1168401) binding site and partially the ATP-binding pocket. mdpi.com A key interaction involves hydrophobic stacking with the F247 residue of the enzyme, which would normally interact with the natural substrate, explaining the high affinity. mdpi.com This dual-site occupation by the predominantly planar inhibitor molecule clarifies the potent inhibition observed. mdpi.com
Specificity Profiles Against Bioluminescent Enzymes
Kinase Inhibition (e.g., EGFR, FLT3, CDK2/A2)
Recent research has explored the potential of aspulvinone E as a kinase inhibitor. Through molecular docking studies, aspulvinone E has demonstrated a promising binding affinity for the active sites of both epidermal growth factor receptor (EGFR) and FMS-like tyrosine kinase 3 (FLT3). researchgate.netcu.edu.egresearcher.liferesearcher.life This theoretical affinity was subsequently investigated through in vitro kinase assays. cu.edu.eg
The epidermal growth factor receptor is a key player in cellular signaling pathways that regulate growth and proliferation, and its overactivity is a known factor in the development of various cancers. researchgate.net Similarly, FLT3 is a receptor tyrosine kinase that, when mutated, can drive the progression of certain leukemias. The interaction of aspulvinone E with these specific kinases suggests a potential mechanism for its observed biological activities. cu.edu.eg While initial docking studies also considered cyclin-dependent kinase 2 (CDK2), in vitro assays focused on EGFR and FLT3 for aspulvinone E. researchgate.netcu.edu.eg
The table below summarizes the in vitro inhibitory activities of aspulvinone E against these kinases.
| Kinase | IC50 (μM) |
|---|---|
| EGFR | Data not available in provided sources |
| FLT3 | Data not available in provided sources |
| CDK2/A2 | Not assessed for aspulvinone E |
IC50 values represent the concentration of a substance required to inhibit the activity of a biological process by 50%.
Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro, PLpro)
Aspulvinone E has been identified as an inhibitor of viral proteases, specifically the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netrsc.orgnih.govoutbreak.infomendeley.com These proteases are crucial for the replication and transcription of the virus, making them prime targets for antiviral therapies. researchgate.netrsc.orgmdpi.comnih.govnih.govfrontiersin.org
In Vitro Inhibitory Effects and IC50 Values
In vitro assays have demonstrated that aspulvinone E can inhibit the activity of SARS-CoV-2 Mpro. researchgate.netrsc.orgnih.gov The half-maximal inhibitory concentration (IC50) of aspulvinone E against Mpro was determined to be 39.93 ± 2.42 μM. researchgate.netrsc.orgnih.gov This finding indicates that aspulvinone E has a modest inhibitory effect on this key viral enzyme. researchgate.netrsc.orgnih.govoutbreak.infomendeley.com
| Viral Protease | IC50 (μM) |
|---|---|
| SARS-CoV-2 Mpro | 39.93 ± 2.42 |
| SARS-CoV-2 PLpro | Not significantly inhibited by aspulvinone E |
Enzyme Kinetic Analysis
Further investigation into the mechanism of inhibition through enzyme kinetic assays revealed that aspulvinone E acts as an uncompetitive inhibitor of SARS-CoV-2 Mpro. researchgate.netrsc.orgnih.gov This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, which leads to a reduction in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction. researchgate.netrsc.orgnih.gov
Aspartate Transaminase 1 (GOT1) Inhibition
Aspulvinone O, a closely related analogue of aspulvinone E, has been identified as a potent inhibitor of aspartate transaminase 1 (GOT1). nih.govcaymanchem.comresearchgate.netmedchemexpress.comnih.govnih.gov GOT1 is a crucial enzyme in glutamine metabolism, particularly in certain cancer cells like pancreatic ductal adenocarcinoma (PDAC), where it plays a role in maintaining redox balance and supporting cell proliferation. researchgate.netnih.govnih.gov While direct studies on aspulvinone E's effect on GOT1 are not as extensively documented, the activity of its analogue suggests a potential area for future investigation. nih.govresearchgate.netnih.gov
Other Investigated Biological Activities
Antioxidant Activity (e.g., DPPH Radical Scavenging)
Aspulvinone E has been evaluated for its antioxidant properties, specifically its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net This assay is a common method for assessing the antioxidant capacity of a compound. thaiscience.info
In these tests, aspulvinone E demonstrated moderate antioxidant activity, with a reported IC50 value of 114.86 μM. researchgate.net For comparison, its isomer, isoaspulvinone E, showed an IC50 of 167.82 μM in the same study. researchgate.net Another related compound, aspulvinone O, exhibited more potent DPPH radical scavenging activity with an IC50 of 11.6 μM. caymanchem.comresearchgate.net The antioxidant potential of these compounds is often attributed to their chemical structure, which allows them to donate a hydrogen atom to neutralize free radicals. researchgate.net
| Compound | DPPH Radical Scavenging IC50 (μM) |
|---|---|
| Aspulvinone E | 114.86 |
| Isoaspulvinone E | 167.82 |
| Aspulvinone O | 11.6 |
Antiviral Activity (e.g., Influenza A Viral H1N1)
Aspulvinone E, a naturally occurring butenolide compound isolated from fungi such as Aspergillus terreus, has demonstrated notable antiviral properties in laboratory settings. researchgate.netnih.gov Research has particularly focused on its efficacy against the Influenza A (H1N1) virus, the pathogen responsible for significant seasonal and pandemic outbreaks. researchgate.netnih.gov
In vitro studies have consistently shown that aspulvinone E can inhibit the replication of the H1N1 virus. In one study, aspulvinone E, isolated from the marine-derived fungus Aspergillus terreus Gwq-48, exhibited significant anti-influenza A H1N1 virus activity with a half-maximal inhibitory concentration (IC50) of 56.9 μg/mL. researchgate.net Another investigation corroborated these findings, reporting an IC50 value of 192.05 µM for aspulvinone E against the A/Puerto Rico/8/34 (H1N1) strain in Madin-Darby Canine Kidney (MDCK) cells. nih.gov
The molecular mechanism behind this antiviral action has been explored through in silico molecular docking studies. These computational analyses have investigated the interaction between aspulvinone E and key viral proteins. While its isomer, isoaspulvinone E, showed effective inhibitory activity against the H1N1 viral neuraminidase (NA), an essential enzyme for viral release from host cells, docking studies of both isomers into the active sites of NA suggested that the specific E-configuration of the double bond (Δ5(10)) was crucial for this activity. researchgate.net Further research has also pointed towards the potential of aspulvinone derivatives to inhibit SARS-CoV-2 proteases, such as Mpro and PLpro, indicating a broader spectrum of antiviral possibilities. rsc.orgresearchgate.net
Table 1: In Vitro Antiviral Activity of Aspulvinone E against Influenza A (H1N1)
This table summarizes the inhibitory concentrations of Aspulvinone E against different strains of the Influenza A (H1N1) virus as reported in various studies.
| Virus Strain | Cell Line | IC50 Value | Source(s) |
|---|---|---|---|
| Influenza A H1N1 | Not Specified | 56.9 μg/mL | researchgate.net |
| A/Puerto Rico/8/34 (H1N1) | MDCK | 192.05 µM | nih.gov |
Antifungal and Antibacterial Properties
The antimicrobial potential of aspulvinone E has been a subject of scientific investigation, yielding varied results across different studies. Aspulvinones as a class of compounds are recognized for their wide range of biological activities, including antibacterial and antifungal effects. rsc.orgontosight.ai
Specific research on aspulvinone E has provided evidence for its antibacterial action against certain pathogens. For instance, a study reported that aspulvinone E isolated from the terrestrial fungus Aspergillus flavipes demonstrated high antibacterial activity against Staphylococcus aureus. researchgate.net This suggests a potential role for the compound in combating Gram-positive bacteria.
However, the breadth of its antimicrobial spectrum appears to be limited according to other findings. In a study evaluating a panel of compounds from Aspergillus terreus against various human pathogens, aspulvinone E displayed no significant activity against a range of tested bacterial and fungal species, which included Acinetobacter baumannii, Candida albicans, Cryptococcus neoformans, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and methicillin-resistant S. aureus (MRSA). nih.gov These conflicting findings indicate that the antifungal and antibacterial activity of aspulvinone E may be highly specific to certain microbial species and strains, and influenced by the experimental conditions.
In silico predictions offer a theoretical basis for its antimicrobial potential, with some analyses suggesting that aspulvinone E possesses aspulvinone dimethylallyltransferase inhibitor activity, a function that could interfere with microbial metabolic pathways. ontosight.ainih.gov The compound is often isolated from fungi like Aspergillus, which are known producers of a diverse array of antimicrobial secondary metabolites. mdpi.com
Table 2: Summary of Reported Antibacterial and Antifungal Activity of Aspulvinone E
This table presents the observed antimicrobial effects of Aspulvinone E from different research studies.
| Microbial Species | Activity Observed | Source(s) |
|---|---|---|
| Staphylococcus aureus | High antibacterial activity | researchgate.net |
| Acinetobacter baumannii | No significant activity | nih.gov |
| Candida albicans | No significant activity | nih.gov |
| Cryptococcus neoformans | No significant activity | nih.gov |
| Escherichia coli | No significant activity | nih.gov |
| Klebsiella pneumoniae | No significant activity | nih.gov |
| Pseudomonas aeruginosa | No significant activity | nih.gov |
| Methicillin-resistant S. aureus (MRSA) | No significant activity | nih.gov |
Structure Activity Relationship Sar Investigations
Computational Modeling and Molecular Docking
Computational approaches, including molecular docking and dynamics simulations, have provided significant insights into the interactions between aspulvinone E and its biological targets. nih.govnih.gov These methods help in predicting how the molecule binds to enzymes and what structural components are key for its activity. nih.govoncodesign-services.com
Molecular docking studies have been instrumental in predicting the binding affinity of aspulvinone E to various enzymes. For instance, in the context of α-glucosidase inhibition, computational analyses have identified aspulvinone E as a promising candidate. nih.govmdpi.com These studies predict that aspulvinone E can achieve high docking scores, sometimes superior to the reference drug acarbose, indicating a strong binding affinity. mdpi.com The binding is often guided by a combination of hydrophobic and polar interactions within the enzyme's active site. mdpi.com
Similarly, in cancer-related studies, molecular docking has shown that aspulvinone E has a promising binding affinity for the active sites of Fms-like Tyrosine Kinase 3 (FLT3) and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in cancer therapy. oup.comnih.govresearchgate.net The interaction energies calculated from these docking studies help to rank potential drug candidates and suggest that aspulvinone E could be a valuable scaffold for developing new cytotoxic agents. researchgate.netresearchgate.net The use of neural networks and other advanced computational models is further refining the accuracy of binding affinity predictions. nih.govarxiv.orgbiorxiv.org
Table 1: Predicted Binding Affinities of Aspulvinone E and Related Compounds
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Aspulvinone E (SK-55) | α-Glucosidase | -11.565 | mdpi.com |
| Acarbose (Reference) | α-Glucosidase | -11.388 | mdpi.com |
| Butyrolactone VI (SK-44) | α-Glucosidase | -11.789 | mdpi.com |
| Aspulvinone E | FLT3 | Not specified | oup.comnih.gov |
This table is interactive. Click on the headers to sort the data.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-enzyme interactions over time. mmsl.cznih.gov For aspulvinone E, MD simulations have been used to confirm the stability of the docked poses and to understand the thermodynamic behavior of the complex. nih.govnih.gov Studies on α-glucosidase have shown that aspulvinone E forms stable complexes, characterized by high free binding energies. nih.govnih.gov These simulations reveal that aromatic scaffold-based interactions play a crucial role in the stability of the ligand-target complex. nih.govnih.gov
The interactions are often driven by hydrophobic forces, indicating a spontaneous and exothermic reaction between the inhibitor and the enzyme. nih.gov Circular dichroism (CD) spectra have further supported these findings by showing that compounds like aspulvinone derivatives can induce conformational changes in the enzyme upon binding. nih.gov In the case of α-glucosidase, key interactions involve polar contacts with catalytic residues like Asp327 and His600, as well as hydrophobic π-mediated interactions with residues such as Tyr299, Trp406, and Phe450. mdpi.com
Prediction of Binding Affinity and Interaction Sites
Empirical SAR Studies
Empirical SAR studies involve the synthesis and biological testing of a series of analogs to determine how structural modifications affect activity. oncodesign-services.com These studies have been vital in identifying the key structural features of aspulvinones responsible for their biological effects.
The biological efficacy of aspulvinone derivatives is significantly influenced by the pattern of substituents on the core structure. For α-glucosidase inhibition, the presence and nature of prenyl groups are critical. For instance, some triprenylated aspulvinones show potent inhibitory activity. frontiersin.org However, it is speculated that a fork-like structure of two linear prenyl groups might create steric hindrance, which could hamper the binding of the molecule to the enzyme. frontiersin.org
In the context of anti-influenza A virus activity, modifications to the pulvinone structure have been explored. researchgate.net The introduction of different substituents can modulate the activity, and these findings are often correlated with docking studies to understand the underlying molecular interactions. researchgate.net
Stereochemistry plays a profound role in the biological activity of aspulvinone E. numberanalytics.comlumenlearning.comnumberanalytics.com Aspulvinone E and its trans-isomer, isoaspulvinone E, exhibit different inhibitory activities against α-glucosidase. nih.govfrontiersin.org Aspulvinone E, with its E-configuration at the double bond, is significantly more potent than isoaspulvinone E, which has the Z-configuration. nih.govresearchgate.net This highlights that the stereochemistry of the Δ4,5-double bond is a critical determinant of α-glucosidase inhibitory activity for non-prenylated pulvinones. nih.govfrontiersin.org
This difference in activity suggests that the two isomers may have different binding modes with the enzyme. nih.gov The specific three-dimensional arrangement of the atoms in aspulvinone E allows for a more favorable interaction with the active site of the target enzyme. nih.gov
Table 2: Influence of Stereochemistry on α-Glucosidase Inhibition
| Compound | Stereochemistry | IC50 (µM) | Reference |
|---|---|---|---|
| Aspulvinone E | E-isomer | 2.70 | nih.govresearchgate.net |
| Isoaspulvinone E | Z-isomer | 8.92 | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
The specific functional groups on the aspulvinone scaffold are directly correlated with its enzyme inhibitory activity. google.com For α-glucosidase inhibition, the butenolide core, along with the attached phenolic rings, is essential. The prenyl groups, while influencing potency, are not the sole determinants of activity. researchgate.net The interplay between the α-hydroxy-lactone group and the prenyl groups appears to have a synergistic effect on the inhibitory activity. researchgate.net
In studies targeting other enzymes, such as viral neuraminidase, the E configuration of the double bond in certain aspulvinone isomers was found to be essential for achieving inhibitory activity. researchgate.net This indicates that specific functional groups and their spatial orientation are crucial for interacting with the active sites of different enzymes, leading to selective inhibition. mdpi.com
Impact of Stereochemistry on Activity
SAR-Guided Optimization for Lead Compound Development
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for transforming a bioactive hit compound into an optimized lead candidate. gardp.orgoncodesign-services.com These investigations systematically alter the chemical structure of a molecule to map the key structural features responsible for its biological activity. gardp.org For aspulvinone E, a natural product with a range of reported biological activities, SAR-guided optimization is crucial for enhancing its therapeutic potential. ontosight.airesearchgate.net Research has focused on synthesizing analogs and studying how specific structural modifications influence its inhibitory effects on various enzymatic targets, providing a blueprint for future drug development. researchgate.netrsc.org
Detailed Research Findings
Scientific investigations into aspulvinone E and its derivatives have begun to elucidate the structural requirements for its biological activities, particularly as an inhibitor of viral proteases and metabolic enzymes.
Anti-SARS-CoV-2 Activity:
A study exploring the potential of aspulvinones against SARS-CoV-2, the virus responsible for COVID-19, revealed that aspulvinone E exhibits inhibitory activity against the main protease (Mpro or 3CLpro). rsc.orgnih.gov Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. rsc.org In this research, synthetic aspulvinone E was tested alongside other analogs, providing initial SAR insights. rsc.orgnih.gov
Aspulvinone E demonstrated an IC₅₀ value of 39.93 ± 2.42 μM against SARS-CoV-2 Mpro. rsc.orgnih.gov Comparison with other synthesized analogs highlighted the importance of the substitution patterns on the aromatic rings. For instance, aspulvinone O, another natural analog, showed dual inhibition of both Mpro and the papain-like protease (PLpro), with an IC₅₀ of 12.41 ± 2.40 μM for Mpro. nih.gov Other synthetic derivatives, such as compounds 49, 50, and 51, were also evaluated. Compound 49 showed improved Mpro inhibition with an IC₅₀ of 28.25 ± 2.37 μM, while compounds 50 and 51 were more effective against PLpro, with IC₅₀ values of 17.43 ± 2.60 μM and 23.05 ± 0.07 μM, respectively. rsc.orgnih.gov These findings suggest that modifications to the peripheral phenyl groups of the aspulvinone scaffold can modulate both the potency and selectivity of protease inhibition. rsc.org
Table 1: SAR of Aspulvinone E and Analogs Against SARS-CoV-2 Proteases
| Compound | Target Protease | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Aspulvinone E | Mpro | 39.93 ± 2.42 | rsc.orgnih.gov |
| Aspulvinone O | Mpro | 12.41 ± 2.40 | nih.gov |
| PLpro | 21.34 ± 0.94 | ||
| Compound 49 | Mpro | 28.25 ± 2.37 | rsc.orgnih.gov |
| Compound 50 | PLpro | 17.43 ± 2.60 | rsc.orgnih.gov |
| Compound 51 | PLpro | 23.05 ± 0.07 | rsc.orgnih.gov |
α-Glucosidase Inhibitory Activity:
Aspulvinone E has also been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target for managing type 2 diabetes. researchgate.netresearchgate.net A comparative study of aspulvinone E and its isomer, isoaspulvinone E, provided critical SAR data. researchgate.net Aspulvinone E exhibited strong α-glucosidase inhibition with an IC₅₀ value of 2.70 μM, which was significantly more potent than the reference compound quercetin (B1663063) (IC₅₀ = 10.92 μM). researchgate.net In contrast, isoaspulvinone E was less active, with an IC₅₀ of 8.92 μM. researchgate.net
The primary structural difference between aspulvinone E and isoaspulvinone E lies in the geometry of the exocyclic double bond, highlighting the importance of stereochemistry for potent enzyme inhibition. researchgate.netresearchgate.net Computational modeling studies have further supported these findings, identifying aspulvinone E as a top-stable metabolite in the active site of human intestinal α-glucosidase. semanticscholar.org These results underscore that the specific spatial arrangement of the substituted phenyl rings relative to the butenolide core is a key determinant of inhibitory activity, offering a clear direction for lead optimization. researchgate.netsemanticscholar.org
Table 2: SAR of Aspulvinone E Isomers Against α-Glucosidase
| Compound | α-Glucosidase IC₅₀ (μM) | Reference |
|---|---|---|
| Aspulvinone E | 2.70 | researchgate.net |
| Isoaspulvinone E | 8.92 | researchgate.net |
| Quercetin (Reference) | 10.92 | researchgate.net |
These initial SAR investigations demonstrate that aspulvinone E is a promising and "tunable" scaffold. The differential activities of its analogs against viral and metabolic enzymes indicate that specific functionalizations on the aromatic rings and the stereochemistry of the core structure are critical for target potency and selectivity. This provides a solid foundation for designing future derivatives with improved pharmacological profiles for development as lead compounds. oncodesign-services.comresearchgate.net
Isolation and Advanced Characterization Techniques for Research Sample Preparation
Fungal Cultivation and Extraction for Metabolite Production
Aspulvinone E is a secondary metabolite produced by various fungal species, most notably from the genus Aspergillus. It has been identified in cultures of Aspergillus terreus and Aspergillus flavipes. nih.gov The production of aspulvinone E is highly dependent on the cultivation conditions and the specific fungal strain used.
Researchers employ different media and culture techniques to optimize the yield of aspulvinone E. For instance, Aspergillus terreus has been cultivated on rice-based medium to produce aspulvinones. mdpi.com In one study, Aspergillus terreus was grown on Low-Calorie Maize Meal (LCMM) agar (B569324) plates to investigate the spatial distribution of metabolite production. rsc.org This research revealed that the synthesis of aspulvinone E can be localized to specific fungal tissues; it was found to accumulate in the conidia (asexual spores) when produced by one set of genes (the atmel cluster) and in the hyphae when produced by another (apvA). rsc.org
The general workflow for obtaining the crude extract containing aspulvinone E is as follows:
Cultivation: The selected fungus, such as Aspergillus sp. CMB-MRF324, is grown on a suitable solid or liquid medium (e.g., brown rice medium, Sabouraud Dextrose Agar) for a specific period, often several weeks, at a controlled temperature. mdpi.com
Extraction: After incubation, the fungal culture (both mycelia and the medium) is harvested and extracted with an organic solvent, typically ethyl acetate. mdpi.comnih.gov This process dissolves the secondary metabolites, including aspulvinone E, separating them from the bulk of the culture material.
Concentration: The resulting organic solvent is evaporated under reduced pressure to yield a crude extract. mdpi.com This concentrated extract contains a complex mixture of metabolites and serves as the starting material for the isolation of pure aspulvinone E.
Bioactivity-Guided Isolation and Fractionation Strategies
To efficiently isolate aspulvinone E from the complex crude extract, researchers often employ a strategy known as bioactivity-guided fractionation. nih.govresearchgate.net This method involves systematically separating the extract into simpler fractions and testing each fraction for a specific biological activity, such as enzyme inhibition or antimicrobial effects. nih.govresearchgate.netfrontiersin.org The active fractions are then subjected to further rounds of separation until a pure, active compound is isolated. This targeted approach ensures that the labor-intensive isolation efforts are focused on the most promising molecules within the extract. nih.gov
The separation of the crude extract into fractions is achieved through various chromatographic techniques, with Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) being central to the process. nih.gov
MPLC serves as an initial, preparative chromatographic step for fractionating large quantities of crude extract. mdpi.comuu.se It operates at a lower pressure than HPLC and uses columns with larger particle sizes, which allows for high flow rates and rapid separation of the extract into multiple fractions. uu.se While MPLC does not typically yield pure compounds in a single step, it is highly effective for enriching the target compounds, like aspulvinone E, into a smaller number of fractions and removing non-target substances. mdpi.comuu.se These enriched fractions are then carried forward for final purification. frontiersin.org
HPLC is a high-resolution separation technique used for the final purification of compounds from the enriched fractions obtained after MPLC. mdpi.comuu.se Utilizing columns with smaller particle sizes and operating under high pressure, HPLC provides the resolving power necessary to separate structurally similar compounds. uu.se Preparative reverse-phase HPLC is frequently the last step in the isolation of aspulvinones. nih.gov The process is guided by monitoring the column effluent with a detector (e.g., UV-Vis or photodiode array), allowing for the collection of the pure compound corresponding to a specific peak in the chromatogram. nih.govfrontiersin.org This HPLC-guided investigation is crucial for obtaining a research-grade sample of aspulvinone E. researchgate.netfrontiersin.org
Medium-Pressure Liquid Chromatography (MPLC)
Structural Elucidation Methods
Once a pure sample of aspulvinone E is isolated, its chemical structure is determined using a combination of modern spectroscopic techniques.
HRESIMS is a powerful mass spectrometry technique used to determine the precise molecular weight and elemental composition of a compound. For aspulvinone E, HRESIMS analysis established a molecular weight of 296 Daltons. d-nb.infonih.gov The data also provided its molecular formula as C₁₇H₁₂O₅, which corresponds to 12 degrees of unsaturation. d-nb.infonih.gov This information is fundamental for the subsequent structural analysis by NMR.
Table 1: HRESIMS Data for Aspulvinone E
| Parameter | Determined Value | Reference |
|---|---|---|
| Molecular Weight | 296 Da | d-nb.info, nih.gov |
| Molecular Formula | C₁₇H₁₂O₅ | d-nb.info, nih.gov |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments is used to piece together the complete structure of aspulvinone E. d-nb.infonih.gov
¹H NMR: The proton NMR spectrum of aspulvinone E shows characteristic signals in the aromatic region (δ 5.88-8.06 ppm). d-nb.infonih.gov These signals indicate the presence of two 1,4-disubstituted phenolic rings. A key feature is a singlet signal at δ 5.88 ppm, corresponding to a single proton (methine). d-nb.infonih.gov
¹³C NMR: The carbon NMR spectrum reveals the total number of carbon atoms and their chemical environment (e.g., carbonyl, aromatic, olefinic).
2D NMR:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish connections between adjacent protons within a spin system, such as those on an aromatic ring. d-nb.info
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of protons to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different structural fragments, such as the phenolic rings and the central furanone core, to assemble the final structure of aspulvinone E. d-nb.info
The collective data from these NMR experiments, combined with the molecular formula from HRESIMS, allows for the unambiguous confirmation of the structure of aspulvinone E. d-nb.info
Table 2: ¹H NMR Spectral Data for Aspulvinone E
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 8.06 - 5.88 | m | 9H | Two 1,4-disubstituted phenolic residues & one methine proton | d-nb.info |
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) is a powerful chiroptical spectroscopic technique used to determine the absolute configuration of chiral molecules. frontiersin.orgnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and the spatial arrangement of its atoms (conformation). rsc.orgencyclopedia.pub
The process of determining the absolute configuration of a compound like aspulvinone E(1-) using ECD involves a combination of experimental measurements and quantum chemical calculations. nih.gov
Key Steps in ECD Analysis:
Conformational Analysis : The first step involves a thorough search for all possible stable conformations of the molecule. frontiersin.orgnih.gov This is typically performed using molecular mechanics (MM) force fields (e.g., MMFF94) and semi-empirical methods (e.g., AM1, PM3). nih.gov
Geometry Optimization : The identified conformers are then optimized at a higher level of theory, usually using Density Functional Theory (DFT). nih.gov
TDDFT Calculation : Time-Dependent Density Functional Theory (TDDFT) is employed to calculate the theoretical ECD spectrum for each conformer. nih.gov This calculation provides excitation energies and rotational strengths. nih.gov
Spectral Simulation : The calculated rotational strengths are converted into a simulated ECD spectrum using a Gaussian function. nih.gov For molecules with multiple conformers, the final spectrum is a Boltzmann-weighted average of the individual spectra. nih.gov
Comparison : The experimentally measured ECD spectrum of the research sample is then compared with the theoretically calculated spectrum. A good match between the experimental and one of the calculated enantiomeric spectra allows for the unambiguous assignment of the absolute configuration.
The sensitivity of ECD spectra to conformational changes underscores the importance of accurate conformational analysis. rsc.orgmdpi.com Even small structural modifications can lead to significant changes in the ECD spectrum, potentially resulting in mirror-image signals for molecules with the same absolute configuration but different preferred conformations. mdpi.com
| Parameter | Description | Relevance to Aspulvinone E(1-) |
|---|---|---|
| Chiroptical Response | Differential absorption of left and right circularly polarized light. nih.gov | Provides a unique spectral fingerprint based on its specific 3D structure. |
| Absolute Configuration | The spatial arrangement of atoms in a chiral molecule. frontiersin.org | ECD, through comparison of experimental and calculated spectra, can definitively determine the absolute stereochemistry of aspulvinone E(1-). |
| Conformational Analysis | Identifying the most stable 3D shapes of a molecule. rsc.org | Crucial for accurate theoretical ECD calculations, as the final spectrum is a weighted average of all significant conformers. nih.gov |
| TDDFT Calculations | A quantum chemical method to predict ECD spectra. nih.gov | Generates theoretical spectra for comparison with experimental data, enabling the assignment of configuration. nih.gov |
X-ray Crystallography for Molecular Detail (e.g., Protein-Ligand Co-crystals)
X-ray crystallography is a definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. rsc.orgunits.it This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. units.it The pattern of diffracted X-rays contains information about the arrangement of atoms within the crystal lattice, allowing for the construction of a detailed electron density map and, subsequently, a complete molecular model. units.it
Application in Protein-Ligand Co-crystals:
A particularly powerful application of X-ray crystallography is in the study of protein-ligand complexes. mdpi.com By co-crystallizing a ligand like an aspulvinone derivative with its target protein, researchers can obtain a high-resolution snapshot of the binding event. rcsb.org
Insights from Protein-Ligand Co-crystallography:
Binding Mode: It reveals the precise orientation and conformation of the ligand within the protein's binding site. rcsb.org
Intermolecular Interactions: It identifies the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.
Mechanism of Action: For enzyme inhibitors, the co-crystal structure can elucidate the mechanism of inhibition, for instance, by showing how the ligand interacts with key active site residues. rcsb.org
Structure-Based Drug Design: This detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of ligand affinity and selectivity. mdpi.com
The generation of high-quality crystals suitable for diffraction is a critical and often challenging step. units.it However, the unparalleled level of structural detail obtained makes X-ray crystallography an essential tool in the characterization of novel bioactive compounds and their molecular targets. units.itmdpi.com
| Technique | Information Obtained | Significance for Aspulvinone E(1-) Research |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, and angles in the solid state. rsc.org | Provides unequivocal proof of the molecular structure and stereochemistry. rsc.org |
| Protein-Ligand Co-crystallography | Structure of the ligand bound to its biological target (e.g., an enzyme). nih.gov | Elucidates the mechanism of biological activity by showing specific interactions within the binding site. rcsb.org |
| Electron Density Map | A 3D representation of electron distribution from which the atomic structure is modeled. units.it | Forms the fundamental basis for building the final molecular model. |
Future Research Directions and Applications in Chemical Biology
Unraveling Undiscovered Biological Activities and Target Identification
Aspulvinone E has demonstrated a range of biological effects, yet a comprehensive understanding of its full activity spectrum and specific molecular targets remains an area ripe for investigation. While its inhibitory actions against enzymes such as α-glucosidase and the SARS-CoV-2 main protease (Mpro) have been documented, the broader landscape of its interactions with cellular components is largely uncharted. vulcanchem.comebi.ac.uknih.gov
Recent studies have begun to shed light on additional potential targets. For instance, molecular docking analyses have suggested that aspulvinone E may have a promising binding affinity for the active sites of FMS-like tyrosine kinase 3 (FLT3) and the epidermal growth factor receptor (EGFR). oup.comresearchgate.net These receptor tyrosine kinases are crucial in various signaling pathways, and their dysregulation is implicated in diseases like cancer. Further experimental validation of these interactions could reveal novel anticancer applications for aspulvinone E or its derivatives.
The known antiviral activity against influenza A (H1N1) and SARS-CoV-2 warrants deeper investigation to identify other viral proteins or host factors that aspulvinone E might target. researchgate.netnih.gov A systematic screening against a wider panel of viruses and their essential enzymes could uncover previously unknown antiviral properties.
Table 1: Known and Potential Molecular Targets of Aspulvinone E
| Target Class | Specific Target | Observed/Predicted Effect | Reference |
| Viral Protease | SARS-CoV-2 Main Protease (Mpro) | Inhibition | vulcanchem.com |
| Viral Neuraminidase | Influenza A (H1N1) Neuraminidase (NA) | Inhibition (by isoaspulvinone E) | researchgate.net |
| Glycoside Hydrolase | α-glucosidase | Inhibition | vulcanchem.comebi.ac.ukfrontiersin.org |
| Receptor Tyrosine Kinase | FMS-like tyrosine kinase 3 (FLT3) | Predicted Binding Affinity | oup.com |
| Receptor Tyrosine Kinase | Epidermal Growth Factor Receptor (EGFR) | Predicted Binding Affinity | oup.com |
Exploration of Aspulvinone E(1-) as a Chemical Probe for Cellular Pathways
The development and use of chemical probes—small molecules that can selectively interact with a specific protein or pathway—are essential for dissecting complex biological processes. researchgate.net Aspulvinone E, with its defined biological activities, possesses the potential to be developed into such a tool. Its ability to inhibit specific enzymes could be harnessed to study the roles of these enzymes in various cellular contexts.
To be an effective chemical probe, a molecule should ideally exhibit high potency and selectivity for its target. While aspulvinone E has shown activity against multiple targets, synthetic efforts could be directed towards creating analogues with enhanced selectivity for a single target, such as α-glucosidase or SARS-CoV-2 Mpro. These more selective compounds could then be used to probe the physiological and pathological functions of these enzymes with greater precision.
Furthermore, the core structure of aspulvinone E can serve as a scaffold for the development of new chemical probes. By attaching reporter tags, such as fluorescent dyes or biotin, to non-essential positions on the aspulvinone E molecule, researchers could create tools for visualizing the localization of its targets within cells or for affinity-based purification of interacting proteins.
Elucidation of Detailed Molecular Mechanisms of Action
A thorough understanding of how aspulvinone E exerts its biological effects at the molecular level is crucial for its development as a therapeutic agent or a chemical probe. Initial studies have provided valuable insights into its mechanisms of enzyme inhibition.
For its activity against SARS-CoV-2 Mpro, enzyme kinetics assays have revealed an uncompetitive inhibition mechanism. vulcanchem.comrsc.org This indicates that aspulvinone E preferentially binds to the enzyme-substrate complex, rather than the free enzyme. In contrast, its inhibition of α-glucosidase has been characterized as a mixed-type mechanism, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.orgnih.gov Fluorescence and circular dichroism spectroscopy have further shown that some aspulvinone derivatives can induce conformational changes in the α-glucosidase enzyme. frontiersin.orgnih.gov
In the context of its role in Aspergillus terreus, aspulvinone E is a precursor to Asp-melanin. This process involves its polymerization, which is activated by the enzyme tyrosinase. rsc.org This pigment is vital for protecting the fungal conidia from environmental stressors like UV radiation and phagocytosis by soil amoebas. rsc.org
Future research should employ techniques like X-ray crystallography or cryo-electron microscopy to obtain high-resolution structures of aspulvinone E in complex with its target proteins. Such studies would provide a detailed atomic-level view of the binding interactions and could guide the rational design of more potent and selective analogues.
Advanced Metabolic Engineering for Enhanced Production or Novel Analogues
The natural production of aspulvinone E in fungi like Aspergillus terreus is often low, limiting its availability for extensive research and development. Metabolic engineering offers a promising avenue to enhance its production in both its native host and in heterologous systems. rsc.orgnih.gov
One successful strategy has been the overexpression of chaperone proteins in a heterologous host, Saccharomyces cerevisiae, which was shown to increase the production of aspulvinone E. core.ac.uk This suggests that the folding and stability of the biosynthetic enzymes, such as the nonribosomal peptide synthetase-like enzyme MelA, are key bottlenecks in the production pathway.
Future metabolic engineering efforts could focus on several areas:
Precursor Supply: Engineering the host's primary metabolism to increase the intracellular pools of precursor molecules like 4-hydroxyphenylpyruvate could drive higher flux through the aspulvinone E biosynthetic pathway.
Pathway Optimization: Fine-tuning the expression levels of the biosynthetic genes (melA and tyrP) and eliminating competing metabolic pathways could further boost yields.
Combinatorial Biosynthesis: The modular nature of the enzymes involved in secondary metabolism presents an opportunity to create novel aspulvinone analogues. By introducing genes from other aspulvinone-producing organisms or by engineering the existing enzymes, it may be possible to generate a library of new compounds with potentially improved or novel biological activities. nih.gov Synthetic biology approaches, including the development of novel synthetic protocols, can also contribute to the creation of a diverse range of aspulvinone derivatives. researchgate.netresearchgate.net
Comprehensive Comparative Genomics of Aspulvinone-Producing Organisms
Genomic studies of Aspergillus species have revealed a vast and largely untapped potential for producing a wide array of secondary metabolites. researchgate.netosti.gov A comparative genomic analysis of different aspulvinone-producing fungi could provide significant insights into the evolution of this biosynthetic pathway and uncover novel enzymatic activities.
Research has shown that in Aspergillus terreus, two distinct genes, atmelA and apvA, can both synthesize aspulvinone E, but they are expressed in different tissues (conidia and hyphae, respectively) and are part of separate metabolic pathways (melanin and other aspulvinone variants). rsc.org Comparative genomics suggests that these two genes may have arisen from a common ancestor. rsc.org
By sequencing and comparing the genomes of other aspulvinone-producing fungi, such as Aspergillus flavipes and various species within the Aspergillus section Terrei, researchers could: nih.govmdpi.comnih.gov
Identify conserved and divergent elements in the aspulvinone biosynthetic gene clusters.
Discover novel tailoring enzymes that modify the aspulvinone scaffold, leading to the production of new derivatives.
Understand the regulatory networks that control the expression of these gene clusters.
Such studies would not only expand our knowledge of fungal secondary metabolism but also provide a valuable genetic toolkit for the metabolic engineering efforts described above. The high diversity of secondary metabolite genes found within the Aspergillus section Terrei suggests that these organisms are a rich resource for discovering new bioactive compounds and the enzymes that produce them. researchgate.net
Q & A
Q. What experimental approaches are used to elucidate the biosynthetic pathway of Aspulvinone E(1-)?
Aspulvinone E(1-) biosynthesis is studied via gene deletion strategies (e.g., CRISPR/Cas9 or homologous recombination) combined with comparative metabolomics. For example, deletion of apvA or atmelA in Aspergillus terreus disrupts Aspulvinone E(1-) production, confirming their roles in distinct pathways (melanin vs. aspulvinones). LC-MS profiling of mutants identifies pathway intermediates, while qRT-PCR reveals co-expression of biosynthetic genes like apvA, btyA, and abpB under metabolite-producing conditions .
Q. How is the structural characterization of Aspulvinone E(1-) and its derivatives validated?
Structural elucidation relies on NMR (1D/2D) and high-resolution mass spectrometry (HRMS). For instance, Aspulvinone E(1-) derivatives (e.g., Aspulvinone H) are identified via ESI-MS for molecular weight determination (e.g., m/z 432 [M+H]+ for Aspulvinone H) and 1H/13C NMR to resolve prenyl groups and aromatic residues. Cross-referencing with AntiBase or literature data ensures accuracy .
Q. What functional roles does Aspulvinone E(1-) play in fungal biology?
Aspulvinone E(1-) serves as a precursor for both melanin (conidial pigmentation) and aspulvinone derivatives. In A. terreus, melanin synthesis via atmelA protects spores from UV damage and phagocytosis, while apvA-derived aspulvinones exhibit bioactivities like enzyme inhibition. Pathway specificity is regulated by spatial gene expression (e.g., apvA in hyphae vs. atmelA in spores) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Aspulvinone E(1-) pathway regulation?
Contradictory findings (e.g., shared intermediates in melanin and aspulvinone pathways) are addressed through dual gene deletion experiments. For example, deleting apvA and atmelA sequentially in A. terreus confirms their independent roles via LC-MS metabolite profiling. Co-expression analysis (qRT-PCR) further clarifies regulatory crosstalk between pathways .
Q. What methodologies identify enzyme promiscuity in Aspulvinone E(1-) biosynthesis?
Prenyltransferase (PT) promiscuity is demonstrated by knocking out abpB (ATEG_01730.1), which halts prenylation of both Aspulvinone E(1-) and butyrolactone II. Comparative metabolomics of ΔabpB mutants reveals accumulation of both precursors, while heterologous expression in A. niger confirms the enzyme’s bifunctionality .
Q. How can Aspulvinone E(1-) production be optimized in bioreactor systems?
Batch bioreactor cultivation of A. terreus with controlled pH, dissolved oxygen, and nutrient gradients enhances metabolite yield. Metabolite profiling via PDA-UV and MS/MS detects Aspulvinone E(1-) alongside co-produced compounds (e.g., sulochrin). Statistical optimization (e.g., response surface methodology) refines parameters like carbon/nitrogen ratios .
Q. What pharmacological mechanisms underlie Aspulvinone E(1-)-derived anticancer activity?
Derivatives like Aspulvinone O inhibit glutamine metabolism by targeting GOT1 (Kd = 3.32 µM), as shown via cellular thermal shift assays. In pancreatic cancer models (SW1990 xenografts), dose-dependent tumor suppression (2.5–5 mg/kg) correlates with reduced OCR (oxygen consumption rate) and apoptosis induction, validated by Seahorse assays and caspase-3 activation .
Data Contradiction and Validation
Q. How to address discrepancies in biosynthetic gene functions across studies?
Discrepancies (e.g., apvA vs. atmelA roles) are resolved through heterologous expression. For example, expressing apvA in A. oryzae produces Aspulvinone E(1-), while atmelA expression in A. niger yields melanin precursors. Chimeric protein studies (e.g., AtrAAt(A-T):MelA(TE)) further dissect domain-specific functions .
Q. What strategies validate Aspulvinone E(1-) derivatives’ bioactivities?
Isoaspulvinone E’s anti-H1N1 activity is confirmed via plaque reduction assays (IC50 values) and molecular docking against viral neuraminidase. Fluorescence quenching assays quantify binding to targets like GOT1, while in vivo efficacy is tested in murine models with pharmacokinetic profiling (e.g., bioavailability, half-life) .
Methodological Best Practices
- Metabolite Profiling : Use HRMS/MS with GNPS molecular networking to cluster Aspulvinone E(1-) analogs and predict biosynthetic relationships .
- Gene Editing : Employ fusion PCR for marker-free gene deletions to avoid polar effects in A. terreus .
- Data Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols, including raw NMR/MS data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
